molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Cat. No. B1583968
CAS RN: 28732-79-8
M. Wt: 165.58 g/mol
InChI Key: HJBCFHXEOPQFGF-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is used in the preparation of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .


Synthesis Analysis

The synthesis of 4-Chloropyrido[2,3-d]pyrimidine involves several steps. The parent nucleus is prepared from 2-aminonicotinic acid by a sequence of esterification, bromination, cyclization, and chlorination . The key intermediate is prepared by esterification of 2-aminonicotinic acid, which is then brominated to give another compound. This compound is obtained from the previous compound and formamide via cyclization .


Molecular Structure Analysis

The molecular formula of 4-Chloropyrido[2,3-d]pyrimidine is C7H4ClN3 . Its molecular weight is 165.58 g/mol . The optimized structure of the molecule has been explored using density functional theory (DFT) by the B3LYP method .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloropyrido[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Synthesis of Novel Compounds

  • The syntheses of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives for potential use in biological screening have been explored. These compounds are vital in the development of new antibacterial agents (Dave & Shah, 2002).

Biomedical Applications

  • Pyrido[2,3-d]pyrimidines are recognized as privileged heterocyclic scaffolds, providing ligands for several receptors in the body. They have been extensively studied for various biomedical applications due to their similarity with nitrogen bases present in DNA and RNA (Jubete et al., 2019).

Medicinal Chemistry

  • In medicinal chemistry, pyrido[2,3-d]pyrimidines are significant due to their wide spectrum of biological activities like antiviral, antihistaminic, antibacterial, anti-inflammatory, and analgesic properties. Their synthesis continues to be a field of active research (Chaudhary, 2021).

Advanced Synthesis Techniques

  • Efficient and original synthesis methods for various 2-substituted pyrido[3,2-d]pyrimidines have been reported, highlighting the role of regioselective pallado-dehalogenation and cross-coupling reactions in producing highly functionalized products (Tikad et al., 2009).

Pharmaceutical Research

  • Pyrido[2,3-d]pyrimidines have been widely investigated as pharmaceutically active compounds. Efficient synthesis methods for these compounds, like the Dakin−West reaction and Dimroth rearrangement, have been developed for large-scale production (Fischer & Misun, 2001).

Development of Innovative Compounds

  • The reaction of dichloropyrimidine with various reagents has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, offering promising intermediates for further chemical exploration (Zinchenko et al., 2017).

Exploration in Nanotechnology

  • The synthesis of a tetracyclic self-complementary molecule for self-assembly into rosette nanotubes is notable. This molecule features a core structure containing two pyrido[2,3-d]pyrimidine molecules, demonstrating the versatility of these compounds in nanotechnological applications (Borzsonyi et al., 2010).

Optical and Electronic Applications

  • Research into pyrimidine derivatives, including 4-thiopyrimidines, has shown significant applications in medicine and nonlinear optics. These studies highlight the potential of pyrimidine rings, including 4-chloropyrido[2,3-d]pyrimidines, in developing materials with novel optical properties (Hussain et al., 2020).

Anticancer Research

  • The design and synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents illustrate the critical role of pyrido[2,3-d]pyrimidines in developing new therapeutic options (Wei & Malhotra, 2012).

Future Directions

Pyridopyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They are used on several therapeutic targets and are considered as bioisosteres with purines . Therefore, they are studied in the development of new therapies . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

properties

IUPAC Name

4-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCFHXEOPQFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340987
Record name 4-Chloropyrido[2,3-d]pyrimidine
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Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrido[2,3-d]pyrimidine

CAS RN

28732-79-8
Record name 4-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

A solution of pyrido[2,3-d]pyrimidin-4-ol (490 mg, 3.33 mMol), triethylamine (4.4 mL, 31.6 mMol), and phosphorous oxychloride (2.8 mL, 30 mMol) was heated at reflux for 2 hours. The mixture was concentrated in-vacuo, and the residue was stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was dissolved in ethyl acetate (100 mL), saturated sodium bicarbonate (100 mL) was added carefully, causing vigorous gas evolution, and the mixture was stirred for ten minutes. The layers were separated, the organic phase was washed with saturated sodium bicarbonate (30 mL), water (30 mL), brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% ethyl acetate/heptane, to yield 92 mg of a tan solid as product. MS (ES+)=166 (M+H)+. Yield=17%.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The Pyrido[2,3-d]pyrimidin-4-ol (3 g) in POCl3 (45 mL) was stirred at reflux for 3 hours. The excess POCl3 was removed. The residue was added 10 mL of cold water and extracted with EtOAc (2×30 mL). The combined organic layer was washed with brine and dried over sodium sulfate. After removal of solvent, it gave 4-chloropyrido[2,3-d]pyrimidine as yellow solid (0.3 g, 7.6%). 1H NMR (CDCl3, 400 MHz) δ 9.38 (br, 1H), 9.31 (s, 1H), 8.62 (d, 1H), 7.75 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The solution of 4-hydroxypyrido[2,3-d]pyrimidine (2.00 g, 13.6 mmol) in POCl3 (40 mL) was refluxed for 2 hours. After cooling, the excess POCl3 was removed under vacuum. The residue was quenched with saturated NaHCO3 and extracted with ethyl acetate (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (1:1) to give 4-chloropyrido[2,3-d]pyrimidine (0.72 g, 32%). 1H NMR (CDCl3, 400 MHz) δ 9.35 (m, 1H), 9.30 (s, 1H), 8.66 (m, 1H), 7.73 (m, 1H). MS (APCI+) [M+H]+166.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin(4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloropyrido[2,3-d]pyrimidine
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Citations

For This Compound
39
Citations
T HIGASHINO, E HAYASHI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
It seemed to be expected that similar reaction might be proceeded by applying this re—action to I. In fact, reaction of I with acetophenone, acetone, respectively afforded 2—(4-pyri—do […
Number of citations: 18 www.jstage.jst.go.jp
RK Robins, GH Hitchings - Journal of the American Chemical …, 1955 - ACS Publications
2-Aminonicotinic acid reacts with formamide, urea and thiourea to yield 4-hydroxy-(I), 2, 4-dihydroxy-(IX) and 2-mercapto-4-hydroxy-(VI) pyrido [2, 3-d] pyrimidines, respectively. These …
Number of citations: 69 pubs.acs.org
AN Zinchenko, LV Muzychka, II Biletskii… - Chemistry of Heterocyclic …, 2017 - Springer
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for …
Number of citations: 10 link.springer.com
東野武郎, 林英作 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
Ketone carbanion reacted as nucleophilic reagent with 4-chloropyrido [2, 3-d] pyrimidine (I). Reaction of I in the presence of sodium amide with acetophenone and acetone gave 2-(4-…
Number of citations: 2 jlc.jst.go.jp
C Sanmartín, MV Domínguez, L Cordeu… - … der Pharmazie: An …, 2008 - Wiley Online Library
In the search for new derivatives with anticancer activity that are able to induce a selective pro‐apoptotic mechanism in cancer cells, we have designed, synthesized, and evaluated a …
Number of citations: 16 onlinelibrary.wiley.com
T HIGASHINO, M UCHIDA… - Chemical and …, 1972 - jstage.jst.go.jp
The compounds studied in this paper are as follows; pyrido [2, 3-d] pyrimidine (I), 4-m. ethylpyrido [2, 3-d] pyrimidine (II), 4-ethylpyrido [2, 3-d] pyrimidine (III), 4-pyrido [2, 3-d]-…
Number of citations: 10 www.jstage.jst.go.jp
D Chen, Y Chen, D Yang, Z Zheng… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A series of novel N‐(3‐((6‐bromopyrido[2,3‐d]pyrimidin‐4‐yl)oxy)phenyl)pyrrolidine‐1‐carboxamide and 1‐(3‐((6‐bromopyrido[2,3‐d]pyrimidin‐4‐yl)oxy)phenyl)‐3‐propylurea …
Number of citations: 6 onlinelibrary.wiley.com
YQ Sun, CY Zong, JY Ji, Q Han - Chemical Papers, 2018 - Springer
In this paper, a novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. Starting from 2-aminonicotinonitrile, following by bromination of aromatic ring, …
Number of citations: 3 link.springer.com
RS Luo, SN Mao, CJ Liu, ZX Zhou… - Journal of Structural …, 2022 - Springer
A new pyrido[2,3-d]pyrimidine derivative 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea is designed and synthesized. The final structure is characterized by 1 H…
Number of citations: 1 link.springer.com
T HIGASHINO, E HAYASHI - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
The reaction of pyrido [2, 3-d] pyrimidine (I) with several nucleophilic reagent was carried out. In the reaction of I with hydrazine reagent added across the 3, 4-positions in I to result in …
Number of citations: 11 www.jstage.jst.go.jp

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